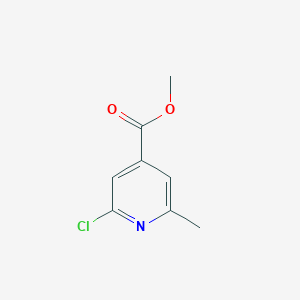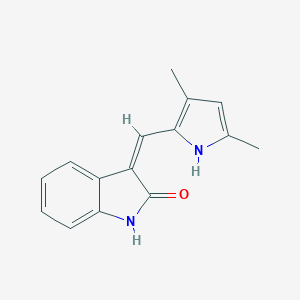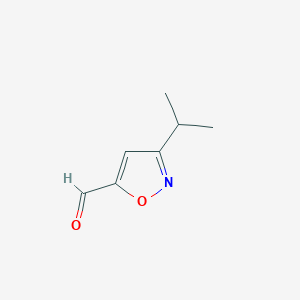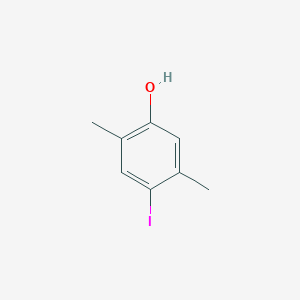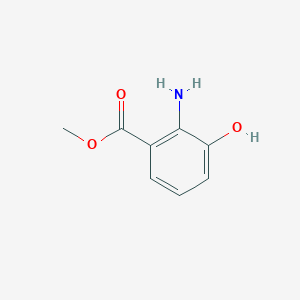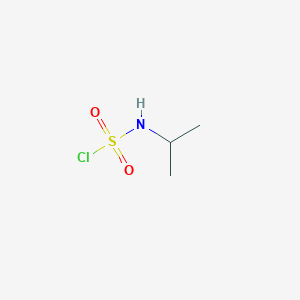![molecular formula C20H28N2O2 B050721 2-[4-(Decyloxy)phenyl]pyrimidin-5-OL CAS No. 124410-14-6](/img/structure/B50721.png)
2-[4-(Decyloxy)phenyl]pyrimidin-5-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Decyloxy)phenyl]pyrimidin-5-OL is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a pyrimidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many fields. In
Scientific Research Applications
2-[4-(Decyloxy)phenyl]pyrimidin-5-OL has been used in a variety of scientific research applications due to its ability to modulate specific biochemical pathways. One of the primary uses of this compound is in the study of protein kinases, which are enzymes that play a critical role in cell signaling and regulation. It has been shown to inhibit the activity of several protein kinases, including JAK2, which is involved in the development of many types of cancer.
Mechanism of Action
The mechanism of action of 2-[4-(Decyloxy)phenyl]pyrimidin-5-OL involves its ability to bind to specific protein kinases and inhibit their activity. This leads to downstream effects on cellular signaling pathways, which can ultimately impact cell growth, differentiation, and survival. The exact mechanism of action may vary depending on the specific kinase being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-(Decyloxy)phenyl]pyrimidin-5-OL are diverse and depend on the specific kinase being targeted. In general, this compound has been shown to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to modulate immune cell function and may have potential as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 2-[4-(Decyloxy)phenyl]pyrimidin-5-OL in lab experiments is its specificity for certain protein kinases. This allows researchers to selectively target specific pathways and study their effects on cellular function. However, the compound may have off-target effects on other kinases, which can complicate data interpretation. Additionally, the synthesis of this compound is complex and may be difficult for some labs to reproduce.
Future Directions
There are many potential future directions for research involving 2-[4-(Decyloxy)phenyl]pyrimidin-5-OL. One area of interest is in the development of more potent and selective inhibitors of specific protein kinases. Additionally, this compound may have potential as a therapeutic agent for the treatment of cancer or inflammatory diseases. Further research is needed to fully understand the mechanism of action and potential clinical applications of this compound.
Synthesis Methods
The synthesis of 2-[4-(Decyloxy)phenyl]pyrimidin-5-OL is a multistep process that involves the use of several reagents and catalysts. The first step is the condensation of 4-decyloxybenzaldehyde with urea to form 4-(Decyloxy)phenyl)pyrimidin-2-amine. This intermediate is then reacted with acetic anhydride and triethylamine to form the acetylated derivative. The final step involves the deacetylation of the compound using sodium hydroxide to yield 2-[4-(Decyloxy)phenyl]pyrimidin-5-OL.
properties
CAS RN |
124410-14-6 |
|---|---|
Product Name |
2-[4-(Decyloxy)phenyl]pyrimidin-5-OL |
Molecular Formula |
C20H28N2O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-(4-decoxyphenyl)pyrimidin-5-ol |
InChI |
InChI=1S/C20H28N2O2/c1-2-3-4-5-6-7-8-9-14-24-19-12-10-17(11-13-19)20-21-15-18(23)16-22-20/h10-13,15-16,23H,2-9,14H2,1H3 |
InChI Key |
TVDIQDRTQAZGDG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)O |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)O |
synonyms |
2-[4-(Decyloxy)-phenyl]-5-hydroxypyrimidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



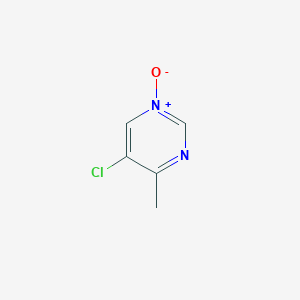
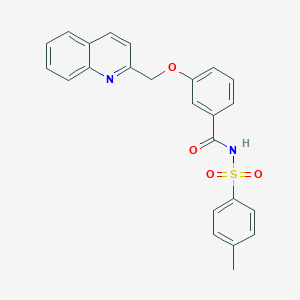
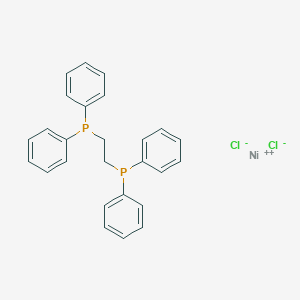
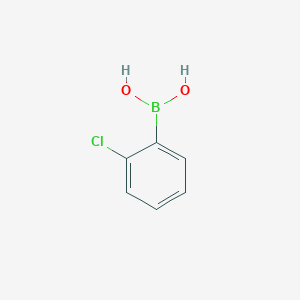
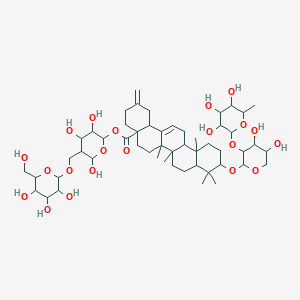
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-5-phenyl-1,3-benzoxazole;iodide](/img/structure/B50654.png)
